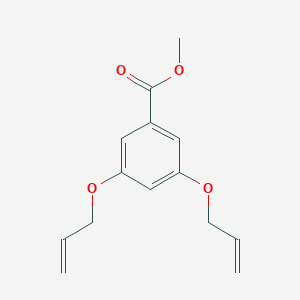

Methyl 3,5-bis(allyloxy)benzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

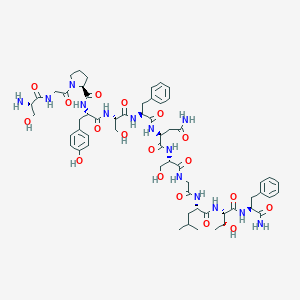

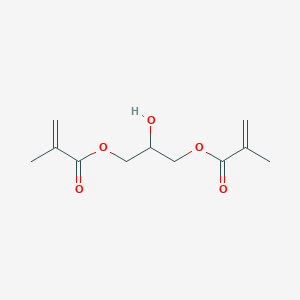

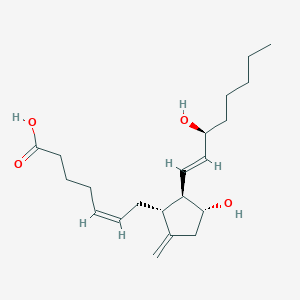

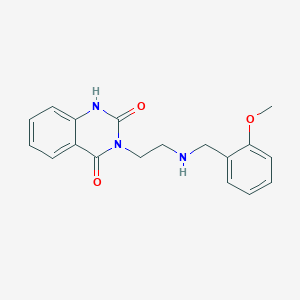

Methyl 3,5-bis(allyloxy)benzenecarboxylate is a chemical compound with the molecular formula C14H16O4 . It is used for research purposes.

Molecular Structure Analysis

The molecular structure of Methyl 3,5-bis(allyloxy)benzenecarboxylate consists of 14 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The molecular weight of this compound is 248.27 g/mol.Physical And Chemical Properties Analysis

Methyl 3,5-bis(allyloxy)benzenecarboxylate is an irritant . It has a melting point of 30-33°C .Wissenschaftliche Forschungsanwendungen

-

Supramolecular Polymers

- Field : Organic & Biomolecular Chemistry

- Application : BTAs have attracted a lot of interest in recent years as they are uniquely suited to generate functional multicomponent biomaterials . Their morphologies and intrinsic dynamic behaviour mimic fibrous structures found in nature .

- Method : The modularity of BTAs allows control of the density of functionalities presented on the surface of the fibres when using functionalized BTA monomers . This approach eliminates the statistical reactions and reduces the number of synthetic steps .

- Results : The results show that functionality can be introduced into supramolecular polymers with monomers that slightly differ in their core structure while maintaining the structure and dynamics of the fibres .

-

Porous Coordination Polymers

- Field : Dalton Transactions

- Application : BTAs are explored as structurally reinforcing supramolecular building blocks in porous coordination polymers .

- Method : The polycarboxylate ligand benzene-1,3,5-tricarboxamide tris (phenylacetic acid) H3L1 was prepared, and the analogous trimethyl benzene-1,3,5-tricarboxamide tris acetate Me3L2 was prepared and its single crystal structure elucidated .

- Results : The crystal structures revealed both materials exhibited significant solvent-accessible volume . Compound 1 possesses an unusually high CO2 capacity for a two-dimensional material with intralayer porosity and surprising structural resilience to guest exchange, evacuation and exposure to air .

-

Functionalization of BTAs

- Field : Organic & Biomolecular Chemistry

- Application : BTAs have been used to generate functional multicomponent biomaterials . They are uniquely suited to mimic fibrous structures found in nature .

- Method : The modularity of BTAs allows control of the density of functionalities presented on the surface of the fibres when using functionalized BTA monomers . This approach eliminates the statistical reactions and reduces the number of synthetic steps .

- Results : The results show that functionality can be introduced into supramolecular polymers with monomers that slightly differ in their core structure while maintaining the structure and dynamics of the fibres .

-

Coordination Polymers

- Field : Inorganic Chemistry

- Application : BTAs are used as structurally reinforcing supramolecular building blocks in coordination polymers .

- Method : Hydrothermal reactions of transition-metal salts with a kind of tripodal tricarboxylic acid were carried out, producing new BTA-based 3-D coordination polymers .

- Results : The 3-D networks of the polymers are built up from carboxylate-bridged rod-shaped secondary building units (SBUs) by the BTA molecules . The photoluminescence analysis reveals that these polymers can serve as chemosensors to detect ppm-grade nitrobenzene .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 3,5-bis(prop-2-enoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-4-6-17-12-8-11(14(15)16-3)9-13(10-12)18-7-5-2/h4-5,8-10H,1-2,6-7H2,3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHVVZYQCQQHHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OCC=C)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376901 |

Source

|

| Record name | Methyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,5-bis(allyloxy)benzenecarboxylate | |

CAS RN |

135710-38-2 |

Source

|

| Record name | Methyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione](/img/structure/B158671.png)